molecular formula C13H25BLiNO3S B13325636 Lithium triisopropoxy(2-methylthiazol-4-yl)borate

Lithium triisopropoxy(2-methylthiazol-4-yl)borate

Cat. No.: B13325636
M. Wt: 293.2 g/mol
InChI Key: RMTLVSRSIJVLOV-UHFFFAOYSA-N
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Description

Lithium triisopropoxy(2-methylthiazol-4-yl)borate is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a lithium ion, triisopropoxy groups, and a 2-methylthiazol-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium triisopropoxy(2-methylthiazol-4-yl)borate typically involves the reaction of triisopropoxyborane with 2-methylthiazole in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

While the compound is mainly synthesized on a laboratory scale, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of larger reactors, more efficient mixing, and potentially continuous flow processes to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropoxy(2-methylthiazol-4-yl)borate can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the triisopropoxy groups are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coordination Reactions: The lithium ion can coordinate with other ligands, forming complexes that can be used in catalysis.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be used to reduce the thiazole ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted borates, while oxidation and reduction reactions can lead to different thiazole derivatives.

Scientific Research Applications

Lithium triisopropoxy(2-methylthiazol-4-yl)borate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.

    Materials Science: The compound is explored for its potential use in the development of new materials, including polymers and nanomaterials.

    Catalysis: Due to its ability to form stable complexes with various ligands, it is investigated as a catalyst in organic reactions.

    Biological Studies:

Mechanism of Action

The mechanism by which lithium triisopropoxy(2-methylthiazol-4-yl)borate exerts its effects involves several molecular interactions:

    Coordination with Ligands: The lithium ion can coordinate with various ligands, stabilizing reactive intermediates in catalytic cycles.

    Electronic Effects: The triisopropoxy groups and the thiazole ring can influence the electronic properties of the compound, affecting its reactivity and stability.

    Pathways Involved: The compound can participate in various reaction pathways, including nucleophilic substitution and redox reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Lithium triisopropoxy(thiazol-2-yl)borate
  • Lithium triisopropoxy(5-methylthiazol-2-yl)borate
  • Lithium (2-pyridinyl)triisopropoxyborate

Uniqueness

Lithium triisopropoxy(2-methylthiazol-4-yl)borate is unique due to the specific positioning of the methyl group on the thiazole ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications.

Properties

Molecular Formula

C13H25BLiNO3S

Molecular Weight

293.2 g/mol

IUPAC Name

lithium;(2-methyl-1,3-thiazol-4-yl)-tri(propan-2-yloxy)boranuide

InChI

InChI=1S/C13H25BNO3S.Li/c1-9(2)16-14(17-10(3)4,18-11(5)6)13-8-19-12(7)15-13;/h8-11H,1-7H3;/q-1;+1

InChI Key

RMTLVSRSIJVLOV-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=CSC(=N1)C)(OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

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